molecular formula C12H13F3N2O B6591939 (S)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole CAS No. 1803416-30-9

(S)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No. B6591939
CAS RN: 1803416-30-9
M. Wt: 258.24 g/mol
InChI Key: ILENSZIBAAQNCZ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, also known as JNJ-47965567, is a novel and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders.

Scientific Research Applications

Biologically Significant Pyrimidine Derivatives

Pyrimidine derivatives, including those related to pyridine structures, play a crucial role in the development of optical sensors due to their ability to form both coordination and hydrogen bonds. These properties make them suitable for sensing applications and have a range of biological and medicinal applications. The review by Jindal and Kaur (2021) provides an inclusive anthology of literature on pyrimidine derivatives used as exquisite sensing materials, highlighting their significance in both sensing and biological contexts Jindal & Kaur, 2021.

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including pyridine and indazole, are notable for their versatility as synthetic intermediates and their biological importance. These compounds have been used in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, demonstrating their utility in advanced chemistry and drug development investigations Li et al., 2019.

Hybrid Catalysts in Medicinal Chemistry

The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries, showcases the importance of integrating organic compounds, including pyridine derivatives, into synthetic pathways. These scaffolds have broad applicability and highlight the development of lead molecules through diverse catalytic applications Parmar et al., 2023.

Synthesis of Phosphorylated Derivatives

Phosphorylated derivatives of 1,3-azoles, including pyridine-based compounds, underscore the synthesis and biological activities of these chemical groups. These derivatives are known for their diverse biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, and anti-exudative effects. The systematic study over the last 30 years has highlighted the role of the azole ring in various natural molecules and synthetic drugs Abdurakhmanova et al., 2018.

properties

IUPAC Name

(4S)-4-propan-2-yl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-4-3-8(5-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILENSZIBAAQNCZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

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